molecular formula C10H9NOS B12893672 8-Quinolinethiol, 4-methoxy- CAS No. 59666-02-3

8-Quinolinethiol, 4-methoxy-

Cat. No.: B12893672
CAS No.: 59666-02-3
M. Wt: 191.25 g/mol
InChI Key: VDTJTFYEVBXSBK-UHFFFAOYSA-N
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Description

4-Methoxyquinoline-8-thiol is a heterocyclic aromatic compound that belongs to the quinoline family It features a quinoline core with a methoxy group at the 4-position and a thiol group at the 8-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxyquinoline-8-thiol can be achieved through several methods. One common approach involves the cyclization of an appropriate precursor. For instance, starting from 4-methoxyaniline, the compound can be synthesized via a series of reactions including nitration, reduction, and cyclization. The reaction conditions typically involve the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of 4-methoxyquinoline-8-thiol may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and minimize by-products. The use of green chemistry principles, such as solvent-free reactions or the use of recyclable catalysts, is also becoming more prevalent in industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Methoxyquinoline-8-thiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide bond.

    Reduction: The quinoline ring can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

Scientific Research Applications

4-Methoxyquinoline-8-thiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methoxyquinoline-8-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with metal ions or proteins, altering their function. The quinoline core can intercalate with DNA, disrupting its replication and transcription processes. These interactions can lead to the compound’s observed biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    8-Hydroxyquinoline: Similar structure but with a hydroxyl group instead of a methoxy group.

    4-Methoxyquinoline: Lacks the thiol group at the 8-position.

    Quinoline-8-thiol: Lacks the methoxy group at the 4-position.

Uniqueness

4-Methoxyquinoline-8-thiol is unique due to the presence of both the methoxy and thiol groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

CAS No.

59666-02-3

Molecular Formula

C10H9NOS

Molecular Weight

191.25 g/mol

IUPAC Name

4-methoxyquinoline-8-thiol

InChI

InChI=1S/C10H9NOS/c1-12-8-5-6-11-10-7(8)3-2-4-9(10)13/h2-6,13H,1H3

InChI Key

VDTJTFYEVBXSBK-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=CC=C(C2=NC=C1)S

Origin of Product

United States

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